molecular formula C10H20N2O3 B13004415 tert-Butyl (((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamate

tert-Butyl (((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamate

Cat. No.: B13004415
M. Wt: 216.28 g/mol
InChI Key: AEEDNTYVDBGMCS-SFYZADRCSA-N
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Description

tert-Butyl (((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamate typically involves the protection of the amine group in pyrrolidine with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in a suitable solvent like tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve the use of acids like trifluoroacetic acid for Boc deprotection .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while reduction would regenerate the hydroxyl group.

Mechanism of Action

The mechanism of action of tert-Butyl (((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions to occur at other functional groups. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a Boc-protected amine. This combination of features makes it a versatile compound in organic synthesis and research applications .

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl N-[[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl]carbamate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7-4-8(13)6-11-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1

InChI Key

AEEDNTYVDBGMCS-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1C[C@@H](CN1)O

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CN1)O

Origin of Product

United States

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